molecular formula C6H6N4 B13469395 Pyrazolo[1,5-c]pyrimidin-5-amine CAS No. 2913267-16-8

Pyrazolo[1,5-c]pyrimidin-5-amine

Cat. No.: B13469395
CAS No.: 2913267-16-8
M. Wt: 134.14 g/mol
InChI Key: CNQKRIABZAWACS-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-c]pyrimidin-5-amine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-c]pyrimidin-5-amine typically involves the cyclocondensation of 3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. Commonly used reagents include alkoxymethylene-β-dicarbonyl compounds, α,β-unsaturated systems, β-enaminones, β-ketonitriles, and β-enaminonitriles . The reaction conditions often involve refluxing in ethanol or other suitable solvents, sometimes under microwave irradiation to enhance yields and reduce reaction times .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, potentially involving continuous flow chemistry techniques to optimize efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-c]pyrimidin-5-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce nitro groups to amines.

    Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine or chlorine . Reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques such as refluxing, stirring, and heating.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazolo[1,5-c]pyrimidin-5-one, while substitution reactions can produce various halogenated or alkylated derivatives .

Scientific Research Applications

Pyrazolo[1,5-c]pyrimidin-5-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazolo[1,5-c]pyrimidin-5-amine is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for drug discovery and development, offering advantages in terms of selectivity and potency compared to other similar compounds .

Biological Activity

Pyrazolo[1,5-c]pyrimidin-5-amine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antiviral, and antibacterial properties, as well as structure-activity relationships (SAR) and potential therapeutic applications.

Anticancer Activity

This compound derivatives have been explored for their anticancer properties. Research indicates that these compounds can inhibit various kinases involved in cancer progression, notably Pim-1 and Flt-3 kinases.

Key Findings

  • Pim Kinase Inhibition : Compounds derived from this compound demonstrated potent inhibition of Pim-1 kinase. For example, compound 11b showed greater than 98% inhibition at 1 μM concentration against Pim-1 and was significantly selective compared to other kinases (S(50) score = 0.14) .
  • Cell Viability Assays : In vitro studies using the MDA-MB-231 breast cancer cell line revealed that this compound derivatives exhibited dose-dependent growth inhibition. The most active compounds were identified through MTT assays .
CompoundIC50 (μM)Activity Description
11b < 0.01>98% inhibition of Pim-1
4a 2.5Moderate anticancer activity in MDA-MB-231 cells

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound against various viral pathogens.

Notable Research

  • HIV Inhibition : Compounds from this class have shown promising activity against HIV, with certain derivatives exhibiting low nanomolar IC50 values. The mechanism appears to involve interference with viral replication processes .

Antibacterial and Antiparasitic Activity

The antibacterial properties of this compound derivatives have also been investigated.

Summary of Activities

  • Antitubercular Activity : Some derivatives have shown effectiveness against Mycobacterium tuberculosis, indicating potential for development as antitubercular agents .
  • Antimalarial and Antileishmanial Effects : Compounds have demonstrated activity against Plasmodium falciparum and Leishmania species, suggesting broad-spectrum antiparasitic potential .

Structure-Activity Relationships (SAR)

The biological activity of this compound is significantly influenced by structural modifications.

Insights from SAR Studies

  • Substituent Variability : The introduction of various substituents at different positions on the pyrazolo[1,5-c]pyrimidine core has been shown to enhance potency and selectivity against specific biological targets.
PositionSubstituentEffect on Activity
C(2)BenzimidazoleIncreased PI3Kδ inhibition
C(5)PicolinamideEnhanced Trk inhibition

Case Studies

Several case studies illustrate the therapeutic potential of this compound derivatives.

Example Case Study

A recent study synthesized a series of pyrazolo[1,5-c]pyrimidin derivatives and evaluated their biological activities across multiple assays. The findings indicated that specific structural modifications led to enhanced selectivity for cancer-related kinases while maintaining low toxicity profiles .

Properties

CAS No.

2913267-16-8

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

pyrazolo[1,5-c]pyrimidin-5-amine

InChI

InChI=1S/C6H6N4/c7-6-3-5-1-2-9-10(5)4-8-6/h1-4H,7H2

InChI Key

CNQKRIABZAWACS-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(N=CN2N=C1)N

Origin of Product

United States

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